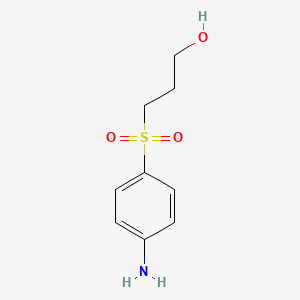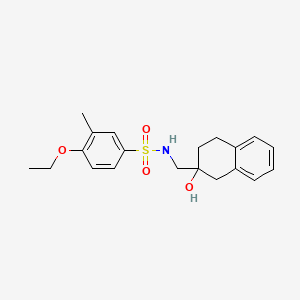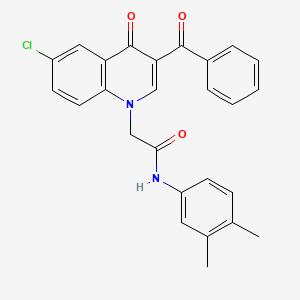
3-((4-Aminophenyl)sulfonyl)propan-1-ol
説明
“3-((4-Aminophenyl)sulfonyl)propan-1-ol” is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 .
Molecular Structure Analysis
The molecular structure of “3-((4-Aminophenyl)sulfonyl)propan-1-ol” consists of a propanol backbone with a sulfonyl group attached to the third carbon. The sulfonyl group is further connected to a 4-aminophenyl group .Physical And Chemical Properties Analysis
“3-((4-Aminophenyl)sulfonyl)propan-1-ol” is a solid at room temperature . It has a high GI absorption and is very soluble in water . Its Log Po/w values, which indicate its lipophilicity, range from 0.11 to 1.51 .科学的研究の応用
Organic Synthesis and Catalysis Research indicates that compounds structurally related to "3-((4-Aminophenyl)sulfonyl)propan-1-ol" are valuable in organic synthesis, particularly in the stereocontrolled synthesis of complex molecules. For instance, the application of sulfonyl compounds in the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane showcases their utility in organic synthesis. This process involves lipase-mediated kinetic resolution and demonstrates the potential of sulfonyl compounds in facilitating selective reactions, crucial for the development of pharmaceuticals and fine chemicals (Shimizu, Sugiyama, & Fujisawa, 1996).
Medicinal Chemistry and Drug Development In medicinal chemistry, derivatives of sulfonyl compounds like "3-((4-Aminophenyl)sulfonyl)propan-1-ol" have been investigated for their potential as beta-adrenergic blocking agents. These compounds exhibit selective action on cardiac beta1 receptors, highlighting their importance in designing cardiovascular drugs (Tucker & Coope, 1978). Furthermore, sulfonyl compounds have been used in drug metabolism studies to prepare mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, showcasing their role in understanding drug action and toxicity (Zmijewski et al., 2006).
Material Science Sulfonyl compounds have also found applications in material science, particularly in the development of lanthanide-organic frameworks with potential for gas sorption, proton conductivity, and luminescent sensing. These materials demonstrate the versatility of sulfonyl-based compounds in creating functional materials for energy and environmental applications (Zhou et al., 2016).
Antimicrobial and Corrosion Inhibition Research into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, structurally akin to "3-((4-Aminophenyl)sulfonyl)propan-1-ol," has demonstrated significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016). Additionally, tertiary amines derived from similar compounds have been studied for their role in inhibiting carbon steel corrosion, further showcasing the wide-ranging applicability of sulfonyl compounds in industrial applications (Gao, Liang, & Wang, 2007).
作用機序
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(4-aminophenyl)sulfonylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPJPWFRYRFDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Aminophenyl)sulfonyl)propan-1-ol | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2645263.png)
![Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate](/img/structure/B2645264.png)

![2-Methyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2645268.png)
![1-Carbazol-9-yl-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-2-ol](/img/structure/B2645269.png)




![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)

![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)
